molecular formula C13H17F3N2 B3168230 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine CAS No. 926272-43-7

2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine

Cat. No.: B3168230
CAS No.: 926272-43-7
M. Wt: 258.28 g/mol
InChI Key: DARADDOCGJKKFJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine is a substituted aniline derivative featuring a piperidine ring with a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenylamine scaffold.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(8-11(12)17)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARADDOCGJKKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor with a methylating agent under controlled conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating reagent.

    Coupling with Phenylamine: The final step involves coupling the piperidine derivative with a phenylamine compound under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or a ligand in various chemical reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

Medicine:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Mechanistic Insights from Molecular Docking

  • SDH Binding : Analogous 1,3,4-oxadiazole derivatives with -CF₃ groups show strong binding to SDH (PDB: 2FBW), a target for fungicides. The carbonyl and trifluoromethyl groups form critical hydrogen bonds and hydrophobic interactions .
  • Role of Piperidine: The 2-methyl-piperidine in the target compound may mimic the orientation of penthiopyrad (a known SDH inhibitor), enhancing binding affinity compared to bulkier ethyl analogs.

Biological Activity

2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine is a synthetic compound notable for its structural features, including a piperidine ring, a trifluoromethyl group, and a phenylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pain management and cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's mechanism involves binding to specific receptors, which modulates their activity and influences biological pathways. This interaction can lead to significant pharmacological effects, making it a candidate for therapeutic applications.

Pain Management

Recent studies have highlighted the compound's role as a selective antagonist for the P2X3 receptor, which is implicated in pain sensation. For instance, structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its antagonistic properties against P2X3 receptors. One optimized derivative demonstrated an IC50 value of 375 nM, indicating potent anti-nociceptive effects in neuropathic pain models involving nerve ligation and chemotherapeutics .

Cancer Therapy

In addition to its analgesic properties, the compound exhibits potential anti-cancer activity. Research has indicated that piperidine derivatives can induce apoptosis in various cancer cell lines. For example, studies have shown that certain analogs of this compound significantly inhibit cell growth in human breast and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM . The trifluoromethyl substitution is believed to enhance metabolic stability and improve the overall efficacy of these compounds in cancer therapy.

Summary of Biological Activities

Activity Target IC50 Value Effect
P2X3 Receptor AntagonismP2X3 Receptor375 nMAnti-nociceptive in neuropathic pain models
Anti-cancer ActivityVarious Cancer Cells7.9 - 92 µMInduces apoptosis

Case Study 1: Neuropathic Pain Models

In a controlled study involving male Sprague-Dawley rats, the administration of an optimized compound derived from this compound resulted in a significant increase in mechanical withdrawal thresholds. This effect was measured using von Frey filaments, demonstrating the compound's efficacy as an anti-nociceptive agent .

Case Study 2: Cancer Cell Line Evaluation

A series of piperidine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. One notable derivative exhibited an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma (PDAC) cells, indicating strong antiproliferative activity. The structural modifications introduced in these compounds were crucial for enhancing their biological potency .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to resolve the piperidinyl and trifluoromethyl groups, FT-IR to confirm amine and aromatic C-F stretches, and HPLC-MS for purity assessment. Cross-reference with known CAS data (1496-40-8) and molecular formula (C₁₂H₁₅F₃N₂) to validate structural assignments .

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where 2-methylpiperidine reacts with a halogenated precursor (e.g., 5-(trifluoromethyl)-2-fluoroaniline). Optimize yields by controlling temperature (80–100°C), using polar aprotic solvents (e.g., DMF), and adding catalytic KI. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40°C/75% RH), and oxidative environments (H₂O₂). Monitor degradation products (e.g., oxidized piperidinyl derivatives) using LC-MS. Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent amine oxidation and trifluoromethyl group hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer :

  • Step 1 : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity.
  • Step 2 : Perform knockdown/knockout studies (CRISPR/Cas9) to confirm receptor-specific effects in cellular models.
  • Step 3 : Compare results with structural analogs (e.g., 2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide) to identify substituent-dependent activity trends .

Q. What experimental frameworks are suitable for assessing the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer : Adopt the INCHEMBIOL project’s tiered approach :

  • Tier 1 : Determine physicochemical properties (logP, water solubility) and biodegradability (OECD 301F test).
  • Tier 2 : Use microcosm studies to track abiotic/biotic degradation pathways (e.g., photolysis, microbial metabolism).
  • Tier 3 : Evaluate chronic toxicity in model organisms (Daphnia magna, Danio rerio) across multiple trophic levels.

Q. How can computational modeling predict the compound’s interaction with off-target receptors?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to screen against databases like ChEMBL or PubChem.
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability and conformational changes.
  • QSAR Models : Train models on datasets of trifluoromethyl-phenylamine derivatives to predict ADMET properties .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodological Answer :

  • Standardization : Use certified reference materials (CRMs) with ≥98% purity (validated by COA).
  • Assay Design : Include internal controls (e.g., known agonists/antagonists) and replicate experiments across independent labs.
  • Data Normalization : Apply Z-score or % inhibition normalization to account for plate-to-plate variability .

Q. How do structural modifications (e.g., replacing piperidinyl with pyrrolidinyl) alter the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Synthesize analogs via parallel medicinal chemistry (e.g., substituting 2-methylpiperidine with pyrrolidine).
  • Compare LogD (shake-flask method) and plasma protein binding (ultrafiltration-LC/MS) to assess lipophilicity and bioavailability.
  • In vivo PK Studies : Administer analogs to rodent models and measure T₁/₂, Cmax, and AUC via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine
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2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine

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